
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 3-fluoro-propylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of the Fluoro-propylsulfanyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a 3-fluoro-propylsulfanyl group. This can be achieved through nucleophilic substitution reactions using reagents like 3-fluoropropylthiol.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be done through a borylation reaction, often using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The boronic acid group can be reduced to a borane.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: It may serve as a probe for studying biological systems due to its boronic acid group, which can interact with diols in biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid largely depends on its application. In organic synthesis, its boronic acid group can form reversible covalent bonds with diols, making it useful in various coupling reactions. In biological systems, it can interact with biomolecules containing diol groups, potentially inhibiting or modifying their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-propylsulfanyl-benzene: Lacks the boronic acid group, making it less versatile in coupling reactions.
Benzeneboronic acid: Lacks the fluoro-propylsulfanyl group, which may reduce its specificity in certain applications.
3-(3-Chloro-propylsulfanyl)-benzeneboronic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is unique due to the presence of both the boronic acid and fluoro-propylsulfanyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
958453-77-5 |
|---|---|
Molekularformel |
C9H12BFO2S |
Molekulargewicht |
214.07 g/mol |
IUPAC-Name |
[3-(3-fluoropropylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO2S/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 |
InChI-Schlüssel |
MSUMKBSOWPORFB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)SCCCF)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



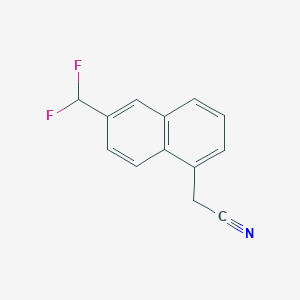
![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)
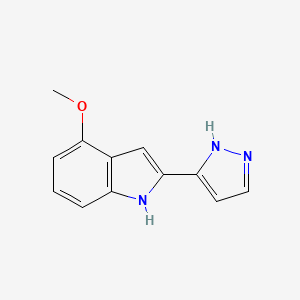
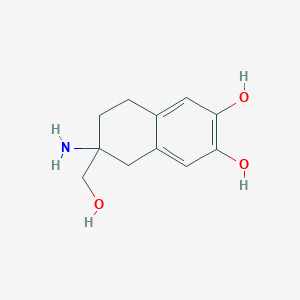
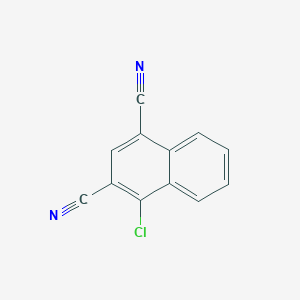

![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)

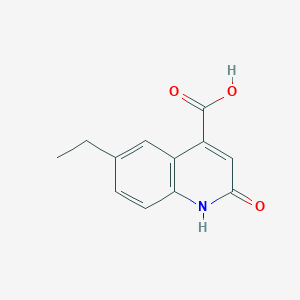


![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)
